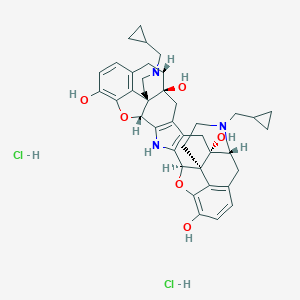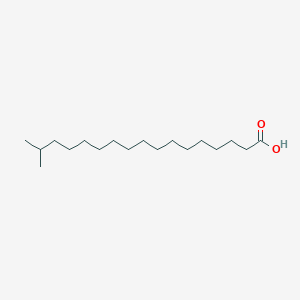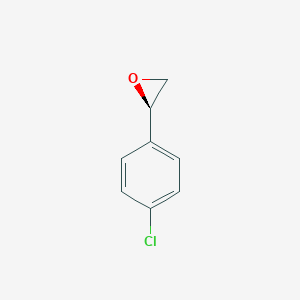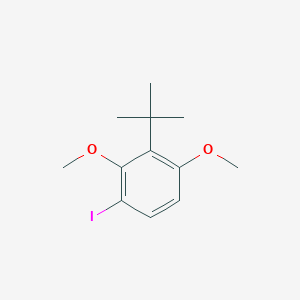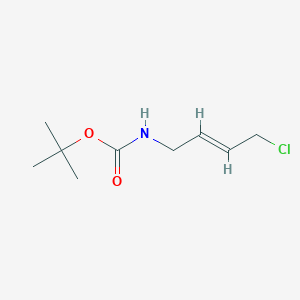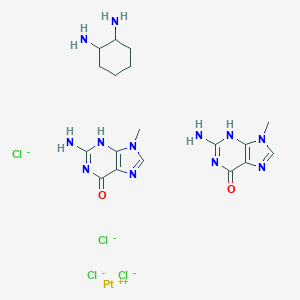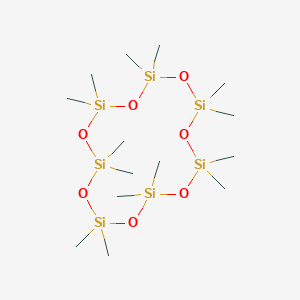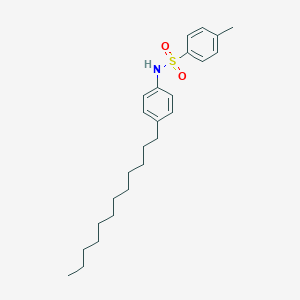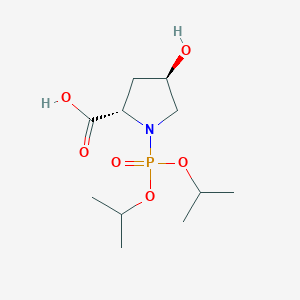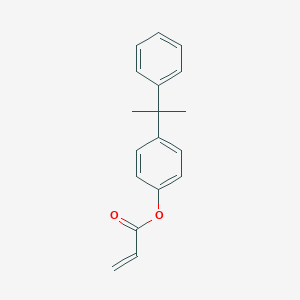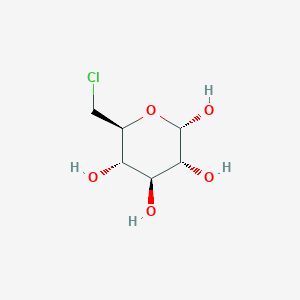
6-Chloro-6-deoxy-alpha-d-glucopyranose
Overview
Description
6-Chloro-6-deoxy-alpha-d-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. It is a white to pale beige solid that is slightly soluble in water and methanol .
Mechanism of Action
Target of Action
6-Chloro-6-deoxy-alpha-d-glucopyranose, also known as (2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol, is primarily used in the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose . This derivative has been identified as a potential antidiabetic agent . Therefore, the primary target of this compound can be inferred to be the insulin receptor (IR), a key player in glucose metabolism .
Biochemical Pathways
The compound’s derivative is known to stimulate the IR signaling pathway . This pathway plays a crucial role in glucose metabolism, affecting processes such as glucose uptake, glycogen synthesis, and lipogenesis. By stimulating this pathway, the compound could potentially enhance glucose uptake and improve insulin sensitivity, thereby exerting antidiabetic effects.
Pharmacokinetics
Its derivative has been shown to induce rapid and long-lasting glucose uptake comparable to insulin . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.
Result of Action
The primary result of the action of this compound, through its derivative, is the reduction of high blood glucose levels to near normal . This is achieved by enhancing glucose uptake and improving insulin sensitivity . Therefore, the molecular and cellular effects of the compound’s action are likely related to improved glucose metabolism and insulin signaling.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Chloro-6-deoxy-alpha-d-glucopyranose vary with different dosages in animal models
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-deoxy-alpha-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of 6-hydroxy-6-deoxy-alpha-d-glucopyranose.
Oxidation: Formation of 6-carboxy-6-deoxy-alpha-d-glucopyranose.
Reduction: Formation of 6-hydroxy-6-deoxy-alpha-d-glucopyranose.
Scientific Research Applications
6-Chloro-6-deoxy-alpha-d-glucopyranose has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-d-glucopyranose: A derivative with additional galloyl groups, showing higher glucose transport stimulatory activity.
6-Chloro-6-deoxyglucitol: A reduced form of 6-Chloro-6-deoxy-alpha-d-glucopyranose.
6-Chloro-6-deoxysucrose: A disaccharide derivative with similar structural modifications.
Uniqueness
This compound is unique due to its selective activation of insulin receptors without affecting IGF1R, making it a promising candidate for diabetes treatment with lower carcinogenic potential . Its structural simplicity compared to its derivatives also makes it easier to synthesize and study .
Properties
IUPAC Name |
(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDIHPSUCUMFU-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28528-86-1 | |
| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


